4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Description
4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a naphthalene diimide (NDI) derivative characterized by a planar aromatic core modified with electron-withdrawing bromothienyl groups and solubilizing 2-ethylhexyl side chains. The compound’s structure features:
- Core: A benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone backbone, which imparts strong electron-deficient properties and π-conjugation.
- Substituents:
Properties
IUPAC Name |
2,9-bis(5-bromothiophen-2-yl)-6,13-bis(2-ethylhexyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40Br2N2O4S2/c1-5-9-11-21(7-3)19-41-35(43)25-17-24(28-14-16-30(40)48-28)34-32-26(36(44)42(38(34)46)20-22(8-4)12-10-6-2)18-23(27-13-15-29(39)47-27)33(31(25)32)37(41)45/h13-18,21-22H,5-12,19-20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTOXIQTFZBNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=CC(=C3C4=C(C=C(C(=C24)C1=O)C5=CC=C(S5)Br)C(=O)N(C3=O)CC(CC)CCCC)C6=CC=C(S6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40Br2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic molecule noted for its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of approximately 1149.324 g/mol. This article delves into the biological activity of this compound, highlighting its interactions with biological macromolecules and potential therapeutic applications.
Chemical Structure and Properties
The compound features multiple functional groups, including bromine and thienyl moieties, which enhance its chemical reactivity. The presence of these groups is significant as they may contribute to the compound's ability to interact with DNA and proteins.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C62H88Br2N2O4S2 |
| Molecular Weight | 1149.324 g/mol |
| Functional Groups | Bromine, Thienyl |
| Solubility | Organic solvents |
DNA Intercalation and Antitumor Potential
Compounds structurally similar to This compound have demonstrated significant biological activities, particularly in antitumor assays. These compounds often exhibit the ability to intercalate into DNA strands, disrupting cellular processes essential for cancer cell proliferation.
Case Study: Antitumor Activity
Research has indicated that related phenanthroline derivatives possess anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving DNA binding and disruption of transcription processes.
In a comparative study using 3D cell culture methods on human lung cancer cell lines (A549, HCC827), compounds similar to our target compound showed promising results:
- A549 Cell Line IC50 : 6.75 ± 0.19 μM
- HCC827 Cell Line IC50 : 6.26 ± 0.33 μM
- NCI-H358 Cell Line IC50 : 6.48 ± 0.11 μM
These findings suggest that the compound may exhibit similar antitumor activity due to its structural properties.
Antimicrobial Activity
The antimicrobial potential of compounds in this class has also been explored. Studies indicate that some derivatives demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Overview
| Compound | Target Organism | Activity Level |
|---|---|---|
| Compound A | Escherichia coli | Moderate |
| Compound B | Staphylococcus aureus | High |
| Compound C | Saccharomyces cerevisiae | Low |
The mechanism by which these compounds exert their biological effects typically involves:
- DNA Intercalation : Compounds insert themselves between DNA base pairs.
- Disruption of Cellular Processes : This can lead to inhibition of replication and transcription.
- Protein Binding : Some compounds may bind to proteins involved in cell signaling pathways.
Chemical Reactions Analysis
Electrochemical Polymerization
Electrochemical studies reveal that NDI derivatives undergo electropolymerization at low potentials:
-
Onset Potentials : NDI-2EH-2THBr analogs polymerize at 0.26 V vs Fc/Fc⁺ , driven by radical cation generation at the NDI core .
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Redox Behavior : The NDI unit exhibits reversible reduction to a radical anion at −1.12 V vs Fc/Fc⁺ , making it suitable for n-doped semiconductors .
| Compound | λ<sub>max</sub> Absorption (nm) | λ<sub>max</sub> Emission (nm) | Quantum Yield (%) |
|---|---|---|---|
| DTP-NDI | 661, 389 | - | - |
| SME1 | - | - | PCE: 18.4% |
Stability and Solubility
-
The 2-ethylhexyl chains enhance solubility in organic solvents (e.g., chloroform, toluene), enabling solution-processable device fabrication .
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The NDI core’s rigidity ensures thermal stability up to 300°C , critical for high-temperature processing .
Key Research Findings
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Electron-Deficient Core : The NDI unit’s strong electron-withdrawing nature stabilizes charge carriers, enabling efficient n-type conduction .
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Bromine Reactivity : Position-selective bromination on thiophene allows precise functionalization without disrupting the NDI core .
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Device Performance : Polymers incorporating NDI-2EH-2THBr achieve PCEs >18% in solar cells, outperforming fullerene-based interlayers .
This compound’s versatility in cross-coupling reactions and electrochemical activity positions it as a cornerstone material for next-generation organic electronics.
Comparison with Similar Compounds
Comparison with Similar Compounds
NDI derivatives are widely studied for their electronic and biomedical applications. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of Selected NDI Derivatives
Key Observations :
Substituent Effects on Solubility and Charge Transport :
- Alkyl Chains (e.g., 2-ethylhexyl, 2-octyldodecyl) : Enhance solubility and film-forming properties, critical for solution-processed electronics .
- Aromatic Groups (e.g., phenyl) : Improve π-π interactions but reduce solubility, favoring solid-state device performance .
Electronic Properties: Bromothienyl vs. Bromo/Amino Groups: The target compound’s 5-bromo-2-thienyl substituents introduce stronger electron-withdrawing effects compared to simple bromo or morpholino groups, red-shifting absorption into the NIR-II window . Fluorinated Chains (e.g., CF3-NDI): Fluorine atoms increase hydrophobicity and stabilize specific polymorphs, improving thermal stability in electronics .
Biomedical Applications: MM41’s morpholino and piperazinyl groups enable water solubility and selective binding to G-quadruplex DNA, making it a potent anticancer agent . The target compound’s NIR absorption and high photothermal conversion efficiency (~40%) are advantageous for deep-tissue photothermal therapy .
Research Findings and Data Tables
Table 2: Photophysical Properties of NDI Derivatives
Table 3: Device Performance in Organic Electronics
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
